methyl 4-(3-{[N'-(4-chlorophenyl)-N-(diphenylmethyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
METHYL 4-[3-({(BENZHYDRYLAMINO)[(4-CHLOROPHENYL)IMINO]METHYL}SULFANYL)-2,5-DIOXO-1-PYRROLIDINYL]BENZOATE is a complex organic compound with a unique structure that includes a benzhydrylamino group, a chlorophenyl group, and a pyrrolidinyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[3-({(BENZHYDRYLAMINO)[(4-CHLOROPHENYL)IMINO]METHYL}SULFANYL)-2,5-DIOXO-1-PYRROLIDINYL]BENZOATE involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:
Formation of the benzhydrylamino group: This can be achieved through the reaction of benzhydrylamine with appropriate reagents.
Introduction of the chlorophenyl group: This step involves the use of chlorophenyl reagents under controlled conditions.
Formation of the pyrrolidinyl benzoate moiety: This is typically done through esterification reactions involving benzoic acid derivatives and pyrrolidinyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[3-({(BENZHYDRYLAMINO)[(4-CHLOROPHENYL)IMINO]METHYL}SULFANYL)-2,5-DIOXO-1-PYRROLIDINYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzhydrylamino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
METHYL 4-[3-({(BENZHYDRYLAMINO)[(4-CHLOROPHENYL)IMINO]METHYL}SULFANYL)-2,5-DIOXO-1-PYRROLIDINYL]BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-[3-({(BENZHYDRYLAMINO)[(4-CHLOROPHENYL)IMINO]METHYL}SULFANYL)-2,5-DIOXO-1-PYRROLIDINYL]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(BENZYLAMINO)-3-NITROBENZOATE: This compound shares some structural similarities but differs in its functional groups and overall structure.
METHYL 4-((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE: Another related compound with a different substitution pattern.
Uniqueness
METHYL 4-[3-({(BENZHYDRYLAMINO)[(4-CHLOROPHENYL)IMINO]METHYL}SULFANYL)-2,5-DIOXO-1-PYRROLIDINYL]BENZOATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C32H26ClN3O4S |
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Molecular Weight |
584.1 g/mol |
IUPAC Name |
methyl 4-[3-[N'-benzhydryl-N-(4-chlorophenyl)carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C32H26ClN3O4S/c1-40-31(39)23-12-18-26(19-13-23)36-28(37)20-27(30(36)38)41-32(34-25-16-14-24(33)15-17-25)35-29(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-19,27,29H,20H2,1H3,(H,34,35) |
InChI Key |
PIJQYZVZYVOCDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC(C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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